Ro 14-9578

Descripción

Propiedades

Número CAS |

100891-41-6 |

|---|---|

Fórmula molecular |

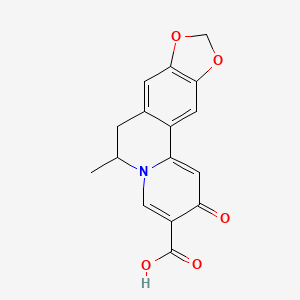

C16H13NO5 |

Peso molecular |

299.28 g/mol |

Nombre IUPAC |

6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C16H13NO5/c1-8-2-9-3-14-15(22-7-21-14)4-10(9)12-5-13(18)11(16(19)20)6-17(8)12/h3-6,8H,2,7H2,1H3,(H,19,20) |

Clave InChI |

DJUJOTVZFFTBPC-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2=CC3=C(C=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ro 14-9578; Ro 149578; Ro-14-9578. |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Ro 14-9578: A Technical Guide to a Tricyclic Quinolone Analog

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Ro 14-9578, a tricyclic quinolone analog. By synthesizing available data, this document provides a comprehensive overview of its antibacterial activity, molecular target, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound exerts its antibacterial effects by targeting and inhibiting bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts DNA biosynthesis, leading to bacterial cell death.

The inhibitory action of this compound has been demonstrated through its effects on replicative DNA biosynthesis and gyrase-catalyzed DNA supercoiling in Escherichia coli.[1] The compound's mode of action is comparable to that of other well-characterized quinolone antibiotics like nalidixic acid and oxolinic acid, suggesting a shared primary target.[1]

Signaling Pathway and Molecular Interaction

The interaction of this compound with its target can be visualized as an interception of the DNA gyrase catalytic cycle. The following diagram illustrates the proposed mechanism.

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Quantitative Data on Inhibitory Activity

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains and by measuring its half-maximal inhibitory concentration (IC50) for key cellular processes in E. coli.

Antibacterial Spectrum of this compound

The following table summarizes the MIC values of this compound against various Gram-positive and Gram-negative bacteria, in comparison to other quinolones.

| Bacterial Strain | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |

| Escherichia coli | 3.1 | 3.1 | 0.2 |

| Klebsiella pneumoniae | 6.3 | 6.3 | 0.4 |

| Enterobacter cloacae | 12.5 | 12.5 | 0.8 |

| Serratia marcescens | 12.5 | 25 | 1.6 |

| Proteus vulgaris | 3.1 | 6.3 | 0.4 |

| Providencia stuartii | 6.3 | 12.5 | 0.8 |

| Morganella morganii | 6.3 | 12.5 | 0.8 |

| Citrobacter freundii | 6.3 | 6.3 | 0.4 |

| Pseudomonas aeruginosa | >100 | >100 | >100 |

| Staphylococcus aureus | 25 | >100 | 12.5 |

Data sourced from Georgopapadakou N H, et al. (1987).

Inhibition of DNA Biosynthesis and Supercoiling in E. coli

The following table presents the IC50 values for the inhibition of replicative DNA biosynthesis and DNA gyrase-catalyzed supercoiling by this compound and reference compounds in E. coli.

| Compound | Inhibition of DNA Biosynthesis (IC50 in µM) | Inhibition of DNA Supercoiling (IC50 in µM) |

| This compound | 117 | 66.8 |

| Nalidixic Acid | 108 | 1077 |

| Oxolinic Acid | 0.76 | 3.8 |

Data sourced from Georgopapadakou N H, et al. (1987) and MedchemExpress product information.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on key in vitro assays. The following sections detail the generalized methodologies for these experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, ATP, and spermidine).

-

Compound Addition: The test compound, this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing SDS and/or EDTA.

-

Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA isoforms migrate at different rates, allowing for their separation and visualization.

-

Visualization and Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.

-

IC50 Determination: The concentration of this compound that results in a 50% inhibition of supercoiling activity is determined as the IC50 value.

The following diagram illustrates the general workflow of a DNA gyrase supercoiling inhibition assay.

Caption: A generalized workflow for determining DNA gyrase inhibition.

Replicative DNA Biosynthesis Inhibition Assay

This assay assesses the impact of a compound on the overall DNA synthesis in bacterial cells. While the precise protocol from the original study by Georgopapadoukou et al. (1987) is not publicly available, a general methodology involves the following steps:

Generalized Methodology:

-

Bacterial Culture: A logarithmic phase culture of the test bacterium (e.g., E. coli) is prepared.

-

Compound Exposure: The bacterial culture is incubated with varying concentrations of this compound.

-

Radiolabel Incorporation: A radiolabeled DNA precursor, typically [3H]thymidine, is added to the cultures. During active DNA replication, this labeled precursor is incorporated into the newly synthesized DNA.

-

Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel.

-

Harvesting and Lysis: The bacterial cells are harvested, and the DNA is precipitated (e.g., using trichloroacetic acid) to separate it from unincorporated precursors.

-

Quantification of Radioactivity: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

-

IC50 Determination: The concentration of this compound that inhibits the incorporation of the radiolabeled precursor by 50% is determined as the IC50 value for DNA biosynthesis inhibition.

Conclusion

This compound is a tricyclic quinolone analog that functions as an antibacterial agent through the specific inhibition of bacterial DNA gyrase. This leads to a downstream inhibition of DNA replication and supercoiling, ultimately resulting in bacterial cell death. The quantitative data on its antibacterial spectrum and inhibitory concentrations against key cellular processes in E. coli provide a solid foundation for its characterization. Further research to determine its binding affinity (Ki) to DNA gyrase would provide a more complete understanding of its molecular interactions. The experimental protocols outlined in this guide serve as a basis for the continued investigation of this and other quinolone-based antimicrobials.

References

Ro 14-9578: A Technical Guide to its Action as a DNA Gyrase Inhibitor in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-9578, a tricyclic quinolone analog, and its inhibitory effects on Escherichia coli DNA gyrase. This document collates quantitative data on its bioactivity, details the experimental methodologies for its evaluation, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in antibacterial drug discovery and development.

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents.[1] Quinolone antibiotics have been a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting DNA gyrase and the related topoisomerase IV.[2] this compound is a tricyclic quinolone analog that has demonstrated antibacterial activity against a range of bacteria, including Escherichia coli.[3][4] This guide will focus on its specific inhibitory action on E. coli DNA gyrase.

Quantitative Bioactivity of this compound

The inhibitory potency of this compound against E. coli has been quantified through various assays, measuring its impact on bacterial growth, DNA biosynthesis, and the enzymatic activity of DNA gyrase. The key quantitative metrics are summarized in the table below.

| Parameter | Organism/Target | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 3.1 µg/mL | [4] |

| IC50 (DNA Biosynthesis) | Escherichia coli | 117 µM | [3] |

| IC50 (DNA Supercoiling) | E. coli DNA Gyrase | 66.8 µM | [3] |

Mechanism of Action

This compound, as a quinolone analog, inhibits E. coli DNA gyrase by stabilizing the covalent complex formed between the enzyme and DNA.[2] This ternary complex traps the gyrase in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks.[5] These breaks are particularly lethal when they are encountered by the cellular replication machinery, leading to stalled replication forks and ultimately, cell death.[5]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the step-by-step mechanism of this compound's inhibitory action on E. coli DNA gyrase.

References

- 1. researchgate.net [researchgate.net]

- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of [3H]Thymidine Incorporation into DNA as a Method To Determine Bacterial Productivity in Stream Bed Sediments - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Ro 14-9578

This technical guide provides a comprehensive overview of the antibacterial spectrum and mechanism of action of Ro 14-9578, a tricyclic quinolone analog. The information is intended for researchers, scientists, and professionals in the field of drug development.

Antibacterial Spectrum of this compound

This compound has demonstrated inhibitory effects against a range of Gram-negative bacteria and Staphylococcus aureus.[1] The in vitro antibacterial activity of this compound is summarized below in comparison to nalidixic acid and oxolinic acid, two established quinolone antibacterial agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Quinolones

| Organism | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |

| Escherichia coli | 3.1 | 3.1 | 0.4 |

| Staphylococcus aureus | 50 | >100 | 12.5 |

Data sourced from Georgopapadakou et al., 1987.

Mechanism of Action

This compound functions as an antibacterial agent by targeting and inhibiting bacterial DNA gyrase (topoisomerase II).[2] This enzyme is critical for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and allows for the separation of replicated chromosomes. By inhibiting DNA gyrase, this compound disrupts these essential cellular processes, ultimately leading to a bacteriostatic or bactericidal effect. The inhibitory concentrations (IC50) for key processes in Escherichia coli are detailed below.

Table 2: Inhibitory Activity of this compound in Escherichia coli

| Assay | IC50 |

| DNA Biosynthesis | 117 µM |

| DNA Supercoiling | 66.8 µM |

Data sourced from MedchemExpress, citing Georgopapadakou et al., 1987.[1]

The following diagram illustrates the signaling pathway inhibited by this compound.

Experimental Protocols

The methodologies employed in the characterization of this compound's antibacterial activity are detailed below.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs were determined using an agar dilution method.

-

Media Preparation : Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.

-

Compound Incorporation : The agar was cooled to 50°C, and this compound, nalidixic acid, and oxolinic acid were added in twofold serial dilutions.

-

Plate Pouring : The agar-drug mixtures were poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation : Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted to a final concentration of approximately 10^4 colony-forming units (CFU) per spot.

-

Inoculation : A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates.

-

Incubation : Plates were incubated at 37°C for 18 to 24 hours.

-

MIC Determination : The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

The following diagram outlines the workflow for the MIC determination.

DNA Gyrase (Supercoiling) Assay

The inhibition of DNA gyrase was assessed by measuring the conversion of relaxed circular DNA to its supercoiled form.

-

Reaction Mixture : A reaction mixture was prepared containing relaxed pBR322 DNA, E. coli DNA gyrase, ATP, and a buffer solution.

-

Compound Addition : this compound was added to the reaction mixture at various concentrations.

-

Incubation : The mixture was incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination : The reaction was stopped by the addition of a stop solution (containing SDS and EDTA).

-

Electrophoresis : The DNA samples were subjected to electrophoresis on a 0.8% agarose gel.

-

Visualization : The gel was stained with ethidium bromide and visualized under UV light to distinguish between relaxed and supercoiled DNA.

-

IC50 Determination : The concentration of this compound that resulted in a 50% inhibition of DNA supercoiling was determined as the IC50 value.[3]

DNA Biosynthesis Assay

The effect of this compound on DNA synthesis was measured by monitoring the incorporation of a radiolabeled precursor.

-

Bacterial Culture : An exponential-phase culture of E. coli was used.

-

Compound Treatment : The bacterial culture was treated with various concentrations of this compound.

-

Radiolabeling : [³H]thymidine was added to the culture to label the newly synthesized DNA.

-

Incubation : The culture was incubated for a short period to allow for the incorporation of the radiolabel.

-

Precipitation : The reaction was stopped, and the DNA was precipitated using trichloroacetic acid.

-

Quantification : The amount of incorporated radioactivity was measured using a scintillation counter.

-

IC50 Determination : The concentration of this compound that caused a 50% reduction in the incorporation of [³H]thymidine was determined as the IC50 value.

References

Ro 14-9578: A Technical Guide for Researchers

An In-depth Analysis of the Tricyclic Quinolone Analog Ro 14-9578

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a tricyclic quinolone analog with notable antibacterial activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 100891-41-6 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₅ | [3] |

| Molecular Weight | 299.28 g/mol | [3] |

| Chemical Class | Tricyclic quinolone analog | [1][4] |

| Relative Density | 1.54 g/cm³ | [5] |

| Melting Point | Data not available | [6] |

| Solubility | Data not available | [6] |

Mechanism of Action and Biological Activity

This compound exerts its antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase.[4][7][8] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting DNA gyrase, this compound effectively halts DNA biosynthesis and supercoiling, leading to bacterial cell death.[1][4] The compound has demonstrated activity against a range of Gram-negative bacteria and Staphylococcus aureus.[1][4]

The inhibitory action of this compound on DNA gyrase is a critical aspect of its function. The following diagram illustrates this signaling pathway.

Pharmacological Data

The inhibitory potency of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against key bacterial processes in Escherichia coli are summarized below.

| Target Process | IC₅₀ (µM) | IC₅₀ (µg/mL) | Organism | Reference |

| DNA Biosynthesis | 117 | 35 | E. coli | [1] |

| DNA Supercoiling | 66.8 | 20 | E. coli | [1] |

Experimental Protocols

A key experiment to determine the inhibitory effect of this compound is the DNA gyrase-mediated supercoiling assay. The following is a generalized protocol based on established methodologies.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase by 50% (IC₅₀).

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, ATP)

-

This compound stock solution

-

Control inhibitor (e.g., nalidixic acid)

-

Sterile deionized water

-

Agarose

-

Gel loading buffer

-

DNA stain (e.g., ethidium bromide)

-

Electrophoresis apparatus and power supply

-

Gel documentation system

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of DNA gyrase to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K) or by heat inactivation.

-

Agarose Gel Electrophoresis: Add gel loading buffer to each reaction mixture and load the samples onto an agarose gel.

-

Separation: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light using a gel documentation system.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands for each this compound concentration. Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.

The workflow for this experimental protocol is depicted in the diagram below.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase, demonstrating significant antibacterial potential. Its tricyclic quinolone structure represents an interesting scaffold for the development of new anti-infective agents. Further research into its solubility, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, (CAS.100891-41-6) [smartscience.co.th]

- 3. targetmol.com [targetmol.com]

- 4. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ro 14-9578: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Ro 14-9578, a tricyclic quinolone analog. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. This guide details the antibacterial properties of this compound, its inhibitory effects on bacterial DNA biosynthesis and supercoiling, and provides detailed experimental protocols for the key biological assays. A representative synthetic pathway is also presented, based on established methodologies for the synthesis of analogous tricyclic quinolone structures.

Introduction: The Emergence of a Tricyclic Quinolone

The development of quinolone antibiotics marked a significant advancement in the fight against bacterial infections. The initial discovery of nalidixic acid spurred decades of research into structurally modified analogs with improved potency, broader spectrum of activity, and better pharmacokinetic profiles. This extensive research led to the exploration of various chemical scaffolds beyond the traditional bicyclic quinolone core.

This compound emerged from this era of intensive antibiotic research as a novel tricyclic quinolone analog.[1][2] While specific details of the initial discovery and screening process by Hoffmann-La Roche are not extensively documented in public literature, the development of this compound can be situated within the broader strategic effort to modify the quinolone pharmacophore to enhance its antibacterial properties. The core hypothesis underlying this research was that alterations to the bicyclic quinolone nucleus, such as the introduction of a third ring, could lead to novel interactions with the bacterial target, DNA gyrase, and potentially overcome emerging resistance mechanisms.[2][3]

Biological Activity and Mechanism of Action

This compound exhibits its antibacterial effects by targeting essential processes in bacterial DNA replication.[2][4] Its primary mechanism of action is the inhibition of DNA gyrase (topoisomerase II), a critical enzyme responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][3] By inhibiting DNA gyrase, this compound disrupts the topological state of bacterial DNA, leading to a cessation of DNA biosynthesis and ultimately, bacterial cell death.[2][4]

Quantitative Biological Data

The inhibitory potency of this compound against key bacterial processes has been quantified, as summarized in the table below.

| Assay | Target Organism | IC50 (μg/mL) | IC50 (μM) | Reference |

| Replicative DNA Biosynthesis | Escherichia coli | 30 | 117 | [2][4] |

| DNA Gyrase (Supercoiling) | Escherichia coli | 17.2 | 66.8 | [2][4] |

Table 1: In Vitro Inhibitory Activity of this compound

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains are presented below, demonstrating its spectrum of activity.

| Bacterial Strain | MIC (μg/mL) |

| Escherichia coli ATCC 25922 | 16 |

| Klebsiella pneumoniae ATCC 13883 | 32 |

| Proteus vulgaris 1017 | 32 |

| Serratia marcescens 1339 | 64 |

| Pseudomonas aeruginosa 15159 | >128 |

| Staphylococcus aureus 209P | 32 |

| Staphylococcus aureus 285 | 64 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound[2]

Representative Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of tricyclic quinolone analogs. The following multi-step pathway represents a chemically sound approach to the synthesis of the this compound core structure.

References

Ro 14-9578: A Technical Guide for Studying Bacterial DNA Replication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Ro 14-9578, a tricyclic quinolone analog, as a tool for investigating bacterial DNA replication. By targeting the essential enzyme DNA gyrase, this compound serves as a potent inhibitor of bacterial growth and provides a valuable molecular probe for dissecting the mechanics of DNA synthesis and topology in prokaryotes.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. By inhibiting this supercoiling activity, this compound effectively halts DNA replication, leading to cell elongation and eventual cell death.[1] The primary site of action for quinolones like this compound is the complex formed between DNA gyrase and DNA.[1]

The following diagram illustrates the mechanism of action of this compound and other quinolone antibiotics:

References

The Structure-Activity Relationship of Ro 14-9578: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Ro 14-9578, a tricyclic quinolone analog with notable antibacterial properties. The information presented herein is compiled from foundational studies to offer a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound functions as an antibacterial agent by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] This mechanism is analogous to that of established quinolone antibiotics like nalidixic acid and oxolinic acid.[1] The inhibition of DNA gyrase by this compound leads to a disruption of DNA supercoiling and, consequently, the inhibition of DNA biosynthesis, ultimately resulting in a bacteriostatic effect.[3]

The study of this compound, along with its monocyclic analog Ro 13-5478, has provided valuable insights into the structural requirements for DNA gyrase inhibition. Notably, the antibacterial activity of these compounds demonstrates that the conventional bicyclic quinolone nucleus is not an absolute prerequisite for targeting this enzyme.[1][4]

Quantitative Analysis of Biological Activity

The inhibitory effects of this compound have been quantified in Escherichia coli, providing specific metrics for its potency. The following table summarizes the key in vitro activity data for this compound and compares it with reference quinolone compounds.

| Compound | Target/Process | IC50 (µM) | Organism |

| This compound | DNA Biosynthesis | 117 | E. coli [3] |

| This compound | DNA Supercoiling | 66.8 | E. coli [3] |

IC50: The concentration of the compound required to inhibit the biological process by 50%.

Structure-Activity Relationship Insights

The SAR of this series of compounds can be inferred from the comparative analysis of this compound, its monocyclic analog Ro 13-5478, and traditional bicyclic quinolones.

| Compound | Structural Class | Key Feature | Relative DNA Gyrase Inhibitory Activity |

| This compound | Tricyclic Quinolone Analog | Fused three-ring system | Similar to Nalidixic Acid[2] |

| Ro 13-5478 | Monocyclic Quinolone Analog | Single aromatic ring system | Similar to Nalidixic Acid[2] |

| Nalidixic Acid | Bicyclic Quinolone | Naphthyridine core | Reference Compound |

| Oxolinic Acid | Bicyclic Quinolone | Quinoline core | Reference Compound |

The data suggests that the core scaffold can be significantly altered from the traditional bicyclic system without a substantial loss of DNA gyrase inhibitory activity. Both the tricyclic and monocyclic analogs retain a comparable level of activity to nalidixic acid, indicating that the key pharmacophoric features for interaction with DNA gyrase are present in these simplified or modified structures.[1][2]

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the activity of this compound.

DNA Supercoiling Assay

This assay is crucial for determining the direct inhibitory effect of a compound on DNA gyrase activity.

-

Enzyme and Substrate Preparation:

-

Partially purified DNA gyrase from E. coli is used.

-

Relaxed pBR322 plasmid DNA serves as the substrate. The plasmid is relaxed from its supercoiled state using calf thymus topoisomerase I.

-

-

Inhibition Assay:

-

The relaxed pBR322 plasmid is incubated with DNA gyrase in the presence of various concentrations of the test compound (e.g., this compound).

-

A control reaction without the inhibitor is run in parallel.

-

-

Product Analysis:

-

The reaction products are subjected to electrophoresis on a 0.8% agarose gel.

-

The gel is stained with ethidium bromide to visualize the DNA.

-

The degree of DNA supercoiling is assessed by the migration of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

-

Data Analysis:

-

The intensity of the supercoiled DNA band is quantified for each compound concentration.

-

The IC50 value is calculated as the concentration of the compound that reduces the DNA supercoiling activity of the gyrase by 50%.[5]

-

Replicative DNA Biosynthesis Assay

This assay measures the effect of the compound on the overall DNA synthesis in bacterial cells.

-

Bacterial Culture:

-

E. coli is grown to a suitable density.

-

-

Radiolabel Incorporation:

-

A radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the bacterial culture.

-

The culture is simultaneously treated with various concentrations of the test compound.

-

-

Incubation and Sampling:

-

The culture is incubated to allow for DNA replication and incorporation of the radiolabel.

-

Samples are taken at specific time points.

-

-

Measurement of Radioactivity:

-

The DNA is precipitated from the samples, and the unincorporated radiolabel is washed away.

-

The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of DNA synthesis is determined from the amount of incorporated radioactivity.

-

The IC50 value is calculated as the concentration of the compound that inhibits the rate of DNA synthesis by 50%.

-

Conclusion

This compound is a significant compound for understanding the SAR of DNA gyrase inhibitors. Its tricyclic structure, deviating from the classic bicyclic quinolone core, while maintaining comparable antibacterial activity, underscores the flexibility of the pharmacophore for this important bacterial target. The quantitative data on its inhibition of DNA supercoiling and biosynthesis provide a solid foundation for further research and development of novel antibacterial agents. The experimental protocols outlined here represent the standard methods for evaluating such compounds and can be adapted for future SAR studies in this chemical class.

References

Ro 14-9578: A Technical Analysis of its Differential Effects on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial agent Ro 14-9578, a tricyclic quinolone analog. The document focuses on its comparative efficacy against gram-positive and gram-negative bacteria, detailing its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase.[1][2] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these critical cellular processes, leading to a bacteriostatic or bactericidal effect. The primary site of action is the DNA gyrase enzyme itself, and a bicyclic quinolone nucleus is not essential for this activity.[1][3]

The inhibitory action of this compound has been quantified through its effects on DNA biosynthesis and DNA supercoiling in Escherichia coli. The compound inhibits DNA biosynthesis with a 50% inhibitory concentration (IC50) of 117 μM and DNA supercoiling with an IC50 of 66.8 μM.[4]

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Antibacterial Spectrum

This compound has demonstrated activity against both gram-negative and gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a clear comparison of its efficacy.

Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 3.1 |

| Klebsiella pneumoniae | N/A | >100 |

Table 2: Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 12.5 |

| Staphylococcus aureus | Russell | 50 |

Data sourced from Georgopapadakou N H, et al. Antimicrobial agents and chemotherapy, 1987, 31(4): 614-616.

Experimental Protocols

The following sections detail the methodologies employed to determine the antibacterial activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, is a key indicator of antibacterial efficacy.[5] The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. A suspension of the bacteria is made in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted in MHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A positive control well (containing broth and bacteria but no drug) and a negative control well (containing only broth) are included. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

Result Interpretation: Following incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay directly measures the effect of this compound on the supercoiling activity of DNA gyrase.

-

Reaction Setup: The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl), ATP, MgCl2, and relaxed circular plasmid DNA as the substrate.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction tubes. A control reaction without the inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of purified E. coli DNA gyrase. The mixture is then incubated at 37°C for a specific duration to allow for the supercoiling reaction to occur.

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer, typically containing a detergent (like SDS) and a chelating agent (like EDTA). The DNA products are then analyzed by agarose gel electrophoresis.

-

Visualization and Interpretation: The gel is stained with an intercalating agent such as ethidium bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid DNA migrate differently in the gel. Inhibition of DNA gyrase is quantified by the reduction in the amount of supercoiled DNA compared to the control. The IC50 value is the concentration of this compound that reduces the supercoiling activity by 50%.[4]

Summary and Conclusion

This compound is a tricyclic quinolone analog that demonstrates antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting DNA gyrase.[1][4] Quantitative data indicates that it is more potent against the tested gram-negative bacterium, Escherichia coli, than the gram-positive Staphylococcus aureus. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and similar antibacterial compounds. Further research could explore the activity of this compound against a broader range of clinical isolates, including resistant strains, to fully elucidate its therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 4. researchgate.net [researchgate.net]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Ro 14-9578 in vitro DNA Supercoiling Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-9578 is a tricyclic quinolone analog that exhibits antibacterial activity by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2] This enzyme introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding. This compound inhibits the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.[1][3] The in vitro DNA supercoiling assay is a fundamental tool for characterizing the inhibitory activity of compounds like this compound against DNA gyrase. This document provides a detailed protocol for performing this assay.

Principle of the Assay

The in vitro DNA supercoiling assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. In the absence of an inhibitor, DNA gyrase will convert the majority of the relaxed DNA into a faster-migrating supercoiled form. In the presence of an inhibitor like this compound, the supercoiling activity of the enzyme is reduced or abolished, resulting in a higher proportion of the relaxed DNA form. The concentration-dependent inhibitory effect of the compound can be quantified by analyzing the intensity of the DNA bands on the gel.

Data Presentation

The inhibitory activity of this compound on DNA gyrase supercoiling is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value | Reference |

| Compound | This compound | [2] |

| Target Enzyme | Escherichia coli DNA Gyrase | [1] |

| Substrate | Relaxed pBR322 DNA | [3] |

| IC50 (DNA Supercoiling Inhibition) | 66.8 µM | [2] |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified E. coli DNA Gyrase (heterotetrameric A₂B₂ complex)

-

DNA Substrate: Relaxed pBR322 plasmid DNA (prepared by treating supercoiled pBR322 with Topoisomerase I)

-

Compound: this compound

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/ml albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol.

-

Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS.

-

Agarose

-

TAE Buffer (50X): 2 M Tris base, 1 M glacial acetic acid, 50 mM EDTA (pH 8.0).

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

-

DMSO (for dissolving this compound)

Experimental Procedure

-

Preparation of Relaxed pBR322 DNA:

-

Incubate supercoiled pBR322 DNA with wheat germ or calf thymus Topoisomerase I in a suitable reaction buffer at 37°C for 1-2 hours.

-

Inactivate the Topoisomerase I by heating at 65°C for 10 minutes or by phenol:chloroform extraction.

-

Purify the relaxed DNA by ethanol precipitation or using a DNA purification kit.

-

Verify the relaxation of the plasmid by running a small amount on a 1% agarose gel alongside a supercoiled DNA marker.

-

-

DNA Gyrase Supercoiling Reaction:

-

Prepare a stock solution of this compound in DMSO. Make serial dilutions in DMSO to achieve a range of desired final concentrations for the assay.

-

On ice, prepare a master mix for the reactions. For each 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

2 µL of 10 mM ATP

-

0.5 µg of relaxed pBR322 DNA

-

Nuclease-free water to a final volume of 18 µL (after adding enzyme and inhibitor).

-

-

Aliquot the master mix into pre-chilled microcentrifuge tubes.

-

Add 1 µL of the appropriate this compound dilution (or DMSO for the no-inhibitor control) to each tube.

-

Add 1 µL of diluted E. coli DNA Gyrase (e.g., 1 unit) to each reaction tube, except for the no-enzyme control. For the no-enzyme control, add 1 µL of dilution buffer.

-

Gently mix the contents of each tube and incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reactions by adding 4 µL of 6X Stop Solution/Loading Dye to each tube.

-

Mix thoroughly.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the entire 24 µL reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

-

Visualize the DNA bands under UV transillumination and capture an image.

-

Controls

-

No-Enzyme Control: Relaxed DNA without DNA gyrase to show the position of the substrate.

-

No-Inhibitor Control (Positive Control): Reaction with DNA gyrase and DMSO (vehicle) to show maximum supercoiling activity.

-

Supercoiled DNA Marker: To identify the position of the fully supercoiled plasmid.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Signaling Pathway: Mechanism of this compound Action

Caption: Inhibition of DNA gyrase-mediated supercoiling by this compound.

References

Preparation of Ro 14-9578 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of a stock solution of Ro 14-9578, a tricyclic quinolone analog known for its antibacterial properties. The following sections outline the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound for research applications. Adherence to these guidelines is crucial for obtaining reproducible experimental results.

Introduction

This compound is a synthetic compound belonging to the quinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. Due to its potent antibacterial activity, this compound is a valuable tool in microbiological research and early-stage drug development. Accurate preparation of a stock solution is the first critical step in any in vitro or in vivo study involving this compound.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

For the preparation of this compound stock solutions, the following table provides the required mass of the compound for various common concentrations and volumes. The molecular weight of this compound is 299.28 g/mol .

| Desired Concentration | 1 mg of this compound | 5 mg of this compound | 10 mg of this compound |

| 1 mM | 3.3414 mL | 16.7068 mL | 33.4135 mL |

| 5 mM | 0.6683 mL | 3.3414 mL | 6.6827 mL |

| 10 mM | 0.3341 mL | 1.6707 mL | 3.3414 mL |

| 50 mM | 0.0668 mL | 0.3341 mL | 0.6683 mL |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

-

Preparation: In a fume hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 3.0 mg of this compound powder into the tube. Record the exact weight.

-

Calculation of Solvent Volume: Use the following formula to calculate the precise volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For example, for 3.0 mg of this compound to make a 10 mM solution: Volume (L) = 0.003 g / (299.28 g/mol * 0.010 mol/L) = 0.001002 L or 1.002 mL

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Close the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

-

Long-term Storage: For long-term storage, the stock solution in DMSO should be kept at -80°C.[1] The powder form of the compound is stable for up to 3 years at -20°C.[1]

Experimental Workflow Diagram

Caption: Workflow for the preparation of a this compound stock solution.

Safety Precautions

-

This compound is a research compound. The toxicological properties have not been fully investigated. Handle with care.

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

-

Perform all weighing and dissolution steps in a well-ventilated fume hood to avoid inhalation of the powder.

-

Dispose of all waste materials according to your institution's guidelines for chemical waste.

Disclaimer: This protocol is intended for guidance purposes only and may need to be adapted for specific experimental requirements. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

References

Application Notes and Protocols for Ro 14-9578 in Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ro 14-9578, a tricyclic quinolone analog, and its application in antibacterial studies. The information presented is based on its established mechanism of action as a DNA gyrase inhibitor.

Application Notes

Introduction

This compound is a synthetic tricyclic analog of quinolone antibiotics.[1][2] Quinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA synthesis, leading to cell death.[2][3] this compound has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus.[1][2] Its primary mode of action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[2][3]

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is crucial for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair. By inhibiting the supercoiling activity of DNA gyrase, this compound effectively halts these essential cellular processes, ultimately leading to bacterial cell death.[2][3] Studies have shown that this compound inhibits both replicative DNA biosynthesis and gyrase-catalyzed DNA supercoiling in E. coli.[1][2][3] The action of this compound and similar quinolone analogs suggests that a bicyclic quinolone nucleus is not an absolute requirement for DNA gyrase inhibition.[2]

Applications in Antibiotic Resistance Studies

While the primary application of this compound described in the scientific literature is as a direct-acting antibacterial agent, its role in antibiotic resistance studies is centered on understanding the mechanisms of quinolone action and resistance. As a DNA gyrase inhibitor, it can be utilized as a tool compound to:

-

Study the structure-activity relationships of quinolone antibiotics.

-

Investigate mutations in the gyrA and gyrB genes that confer resistance to quinolones.

-

Serve as a reference compound in the screening and development of new antibacterial agents targeting DNA gyrase.

Based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an efflux pump inhibitor or is used to potentiate the activity of other classes of antibiotics. Its utility in resistance studies is therefore indirect, through its established role as a DNA gyrase inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against E. coli

| Parameter | IC50 (µM) | IC50 (µg/mL) | Reference |

| DNA Biosynthesis Inhibition | 117 | 30.7 | [1][3] |

| DNA Supercoiling Inhibition | 66.8 | 17.5 | [1][3] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

-

Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL). b. Include a positive control well (no this compound) and a negative control well (no bacteria).

-

Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: DNA Gyrase Supercoiling Assay

This protocol is designed to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed pBR322 DNA (substrate)

-

This compound at various concentrations

-

Assay buffer (containing ATP, MgCl2, KCl, and other necessary components)

-

Stop solution (e.g., SDS/proteinase K)

-

Agarose gel (0.8-1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding the purified DNA gyrase to the mixture. b. Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: a. Stop the reaction by adding the stop solution and incubate as required to digest the protein.

-

Agarose Gel Electrophoresis: a. Load the reaction products onto a 0.8-1% agarose gel. Include a lane with relaxed DNA (no enzyme) and a lane with supercoiled DNA (enzyme, no inhibitor) as controls. b. Run the gel at a constant voltage until the different DNA topoisomers are adequately separated.

-

Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled DNA band will decrease with increasing concentrations of this compound. c. Quantify the band intensities to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DNA supercoiling activity.

Visualizations

Caption: Mechanism of action of this compound as a DNA gyrase inhibitor.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Studying DNA Gyrase Kinetics Using Ro 14-9578

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. Ro 14-9578 is a tricyclic quinolone analog that has been shown to inhibit DNA gyrase, demonstrating antibacterial activity.[1][2] These application notes provide detailed protocols for studying the kinetics of DNA gyrase inhibition by this compound, focusing on supercoiling and cleavage assays.

Mechanism of Action

This compound, like other quinolone antibiotics, targets the DNA gyrase-DNA complex.[1][3] The enzyme works by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[4][5] Quinolones stabilize the intermediate "cleavage complex" in which the DNA is broken and covalently attached to the gyrase, preventing the resealing step.[4][6] This leads to an accumulation of double-strand breaks, ultimately resulting in cell death.[7] The mechanism suggests that a bicyclic quinolone nucleus is not essential for this activity.[1][2]

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound on E. coli DNA gyrase has been quantified and compared to other quinolone analogs. The following table summarizes the 50% inhibitory concentrations (IC50) for DNA gyrase supercoiling activity and replicative DNA biosynthesis.

| Compound | E. coli DNA Gyrase (Supercoiling Assay) IC50 (µg/mL) | E. coli Replicative DNA Biosynthesis IC50 (µg/mL) |

| This compound | 50 | 20 |

| Ro 13-5478 | 100 | 100 |

| Nalidixic Acid | 100 | 50 |

| Oxolinic Acid | 1 | 1 |

Data sourced from Georgopapadakou et al., 1987.[7]

Experimental Protocols

Detailed methodologies for key assays to study the kinetics of DNA gyrase inhibition by this compound are provided below. These protocols are adapted from standard procedures for DNA gyrase assays.[4][8]

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by this compound is quantified by analyzing the different topological forms of the plasmid DNA using agarose gel electrophoresis.

Materials:

-

Enzyme: Purified E. coli DNA gyrase

-

Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

-

1.5 mL microcentrifuge tubes

Protocol:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

-

6 µL of 5X Assay Buffer

-

0.5 µL of relaxed pBR322 DNA (0.5 µg)

-

Water to a final volume of 26.7 µL (adjust volume to account for inhibitor addition)

-

-

Inhibitor Addition: Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL tubes. Add 0.3 µL of this compound at various concentrations to the respective tubes. For negative controls, add 0.3 µL of the solvent (e.g., DMSO).

-

Enzyme Addition: Dilute the DNA gyrase in the dilution buffer to the desired concentration. Add 3 µL of the diluted enzyme to each reaction tube, except for the no-enzyme control where 3 µL of dilution buffer is added.

-

Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 30 µL of GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).

-

Phase Separation: Vortex briefly and centrifuge at high speed for 1 minute.

-

Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at approximately 90V for 90 minutes or until there is adequate separation between the supercoiled and relaxed DNA bands.

-

Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of this compound.

Caption: Workflow for the DNA gyrase supercoiling assay.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, which is characteristic of quinolone inhibitors. In the presence of an inhibitor like this compound, the addition of a denaturant (like SDS) and a protease will trap the gyrase covalently bound to the broken DNA, resulting in the linearization of the plasmid DNA.

Materials:

-

Enzyme: Purified E. coli DNA gyrase

-

Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin (Note: ATP is omitted).[4]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[4]

-

SDS Solution: 2% (w/v) sodium dodecyl sulfate

-

Proteinase K: 10 mg/mL

-

Stop Solution/Loading Dye (GSTEB)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

1.5 mL microcentrifuge tubes

Protocol:

-

Reaction Setup: On ice, prepare a master mix. For a single 30 µL reaction, combine:

-

6 µL of 5X Assay Buffer (without ATP)

-

0.5 µL of supercoiled pBR322 DNA (0.5 µg)

-

Water to a final volume of 24 µL

-

-

Aliquoting and Inhibitor Addition: Aliquot 24 µL of the master mix into pre-chilled tubes. Add 3 µL of this compound at various concentrations (or solvent for controls).

-

Enzyme Addition: Add 3 µL of diluted DNA gyrase to each tube.

-

Incubation: Mix gently and incubate at 37°C for 60 minutes to allow for the formation of the cleavage complex.

-

Complex Trapping: Add 3 µL of 2% SDS and 3 µL of 10 mg/mL Proteinase K to each reaction. Incubate at 37°C for an additional 30 minutes to digest the gyrase.

-

Reaction Termination: Stop the reaction by adding a one-tenth volume of GSTEB.

-

Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel until there is clear separation between supercoiled, relaxed, and linear DNA.

-

Visualization: Stain the gel and visualize under UV light. The intensity of the linear DNA band will increase with higher concentrations of this compound, indicating stabilization of the cleavage complex.

Caption: Workflow for the DNA gyrase cleavage assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the kinetics of DNA gyrase inhibition by this compound. By employing these standardized assays, scientists can further elucidate the mechanism of action of this and other novel quinolone analogs, contributing to the development of new antibacterial therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action of the new quinolones: new data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DNA gyrase-quinolone complex. ATP hydrolysis and the mechanism of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 14-9578 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-9578 is a tricyclic quinolone analog that exhibits antibacterial activity, primarily against Gram-negative bacteria and Staphylococcus aureus.[1] Its mechanism of action involves the inhibition of bacterial DNA biosynthesis and DNA supercoiling, targeting the essential enzyme DNA gyrase.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound in bacterial cultures, along with a summary of its inhibitory activity and a diagram of its molecular mechanism.

Data Presentation

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a panel of bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 3.1 |

| Klebsiella pneumoniae | 6.3 |

| Pseudomonas aeruginosa | 50 |

| Staphylococcus aureus | 25 |

Data sourced from Georgopapadakou N H, et al. Antimicrobial agents and chemotherapy, 1987, 31(4): 614-616.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial activity of this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder (CAS 100891-41-6)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB), sterile

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 600 nm.

-

Dilute the standardized suspension in sterile MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (appropriately diluted from the main stock in MHB) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Kirby-Bauer Disk Diffusion Assay

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline and 0.5 McFarland standard

-

Sterile swabs

-

Incubator (37°C)

Procedure:

-

Disk Preparation:

-

Aseptically impregnate sterile filter paper disks with a known amount of this compound.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculation of MHA Plates:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.

-

Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application and Incubation:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.

-

The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for antibacterial testing.

References

Application Notes: Assessing Bacterial Cell Permeability in Response to Ro 14-9578

Introduction

Ro 14-9578 is a tricyclic quinolone analog known for its antibacterial properties, primarily targeting intracellular processes by inhibiting DNA biosynthesis and DNA supercoiling in bacteria like Escherichia coli.[1][2] The efficacy of such intracellularly-acting agents is fundamentally dependent on their ability to traverse the bacterial cell envelope. In Gram-negative bacteria, this envelope consists of a complex outer membrane (OM) and an inner membrane (IM), which act as formidable permeability barriers.[3][4]

Monitoring the integrity of these membranes is crucial for understanding the full mechanism of action of an antibacterial compound and for investigating potential resistance mechanisms, which may involve reduced drug uptake.[2][4] These application notes provide detailed protocols for assessing the effect of this compound on the outer and inner membrane permeability of Gram-negative bacteria using established and reliable fluorometric and colorimetric assays.

The following protocols are designed for researchers, scientists, and drug development professionals to quantitatively evaluate membrane disruption.

Protocol 1: Outer Membrane Permeability Assay using N-Phenyl-1-Naphthylamine (NPN)

This assay quantifies the disruption of the bacterial outer membrane. The hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN) is normally excluded by the intact outer membrane.[5] Upon membrane damage, NPN partitions into the hydrophobic interior of the membrane, leading to a significant increase in fluorescence.[5][6]

Experimental Workflow: NPN Outer Membrane Assay

Caption: Workflow for the NPN outer membrane permeability assay.

Detailed Methodology

1. Materials:

-

Gram-negative bacterial strain (e.g., E. coli, Pseudomonas aeruginosa)

-

Luria-Bertani (LB) or Mueller-Hinton (MH) broth

-

Assay Buffer: 5 mM HEPES buffer with 5 mM glucose (pH 7.2).[7]

-

N-Phenyl-1-naphthylamine (NPN) stock solution: 500 µM in acetone.[8] Store protected from light.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Positive Control: Polymyxin B (10 µg/mL) or EDTA (1 mM).[7]

-

Negative Control: Vehicle used to dissolve this compound.

-

Equipment: Spectrofluorometer or microplate reader with fluorescence capability, centrifuge, 96-well black microplates.[7]

2. Procedure:

-

Bacterial Culture: Inoculate an overnight culture of the chosen bacterial strain into fresh broth and grow at 37°C with shaking to the mid-logarithmic phase (OD600 of 0.4-0.6).[9]

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at room temperature).[7] Discard the supernatant.

-

Wash the cell pellet twice by resuspending in an equal volume of assay buffer and repeating the centrifugation step.[6]

-

Resuspend the final pellet in assay buffer to an OD600 of ~0.5.[7]

-

Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well black microplate.

-

Add NPN to the cell suspension in each well to a final concentration of 10-30 µM.[6] Mix gently.

-

Add the test compound (this compound) or control solutions (Polymyxin B, vehicle) to the wells at the desired final concentrations.

-

Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate reader with excitation set to 350 nm and emission set to 420 nm.[7][8][10] Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement.

Data Presentation

The results can be expressed as a relative fluorescence unit (RFU) or normalized as a percentage of the positive control.

| Parameter | Recommended Value | Source |

| Bacterial Strain | E. coli, P. aeruginosa, etc. | [5] |

| Growth Phase | Mid-logarithmic (OD600 ≈ 0.5) | [7][9] |

| Assay Buffer | 5 mM HEPES, 5 mM Glucose, pH 7.2 | [7] |

| NPN Final Concentration | 10 - 30 µM | [6] |

| Excitation Wavelength | 350 nm | [7][8][10] |

| Emission Wavelength | 420 nm | [7][8][10] |

| Positive Control | Polymyxin B (e.g., 10 µg/mL) | [6][7] |

| Negative Control | Vehicle (e.g., DMSO) |

Protocol 2: Inner Membrane Permeability Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)

This colorimetric assay measures inner membrane integrity. It requires a specific E. coli strain (ML-35) that is lactose permease-deficient but constitutively expresses the cytoplasmic enzyme β-galactosidase.[9] The chromogenic substrate ONPG cannot cross the intact inner membrane.[11] If the membrane is permeabilized, ONPG enters the cytoplasm and is hydrolyzed by β-galactosidase, producing a yellow-colored product (o-nitrophenol), which can be quantified by measuring absorbance at 420 nm.[9][12]

Experimental Workflow: ONPG Inner Membrane Assay

Caption: Workflow for the ONPG inner membrane permeability assay.

Detailed Methodology

1. Materials:

-

Bacterial Strain: E. coli ML-35 (lactose permease-deficient, constitutive β-galactosidase).[9]

-

Growth Medium: LB or Mueller-Hinton broth.[9]

-

Assay Buffer: 10 mM Sodium Phosphate buffer (pH 7.5) containing 100 mM NaCl.[9]

-

ONPG Stock Solution: 30 mM in sterile dH2O.[9]

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Positive Control: A known membrane-permeabilizing agent like Gramicidin S.[9]

-

Negative Control: Vehicle.

-

Equipment: Spectrophotometer or microplate reader, centrifuge, cuvettes or clear 96-well plates.

2. Procedure: